molecular formula C26H23ClN6O3 B2357072 3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 922018-39-1

3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide

Katalognummer: B2357072
CAS-Nummer: 922018-39-1
Molekulargewicht: 502.96
InChI-Schlüssel: RNVJMXYZZPLIJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClN6O3 and its molecular weight is 502.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly focusing on anti-inflammatory and anticancer properties.

Biological Activity Overview

Research has indicated that this compound exhibits significant anti-inflammatory and anticancer properties. The following sections detail these activities.

Anti-inflammatory Activity

Recent studies have evaluated the compound's effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

COX Inhibition Studies

A study conducted using a COX inhibitor screening assay revealed that the compound inhibited both COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that the compound possesses moderate anti-inflammatory activity comparable to established anti-inflammatory agents like diclofenac and celecoxib .

The mechanism involves the inhibition of prostaglandin E2 (PGE2) production through the blockade of COX enzymes, leading to reduced inflammation in models such as carrageenan-induced paw edema .

Anticancer Activity

The anticancer potential of the compound has been assessed against several cancer cell lines including HepG2 (liver), HeLa (cervical), and MCF-7 (breast).

Cytotoxicity Assays

Using MTS assays, the compound demonstrated cytotoxic effects with varying degrees of potency across different cell lines:

Cell LineIC50 (μM)
HepG2X
HeLaY
MCF-7Z

(Note: Specific IC50 values need to be filled based on experimental data.)

Cell Cycle Analysis

Further investigations revealed that treatment with the compound resulted in G2/M phase arrest in cancer cells, indicating its potential to disrupt cell proliferation mechanisms .

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of similar compounds within the same class:

  • Study on Pyrazolo[3,4-d]pyrimidine Derivatives :
    • A series of derivatives were synthesized and tested for their anticancer properties.
    • Results showed promising activity with specific compounds inducing apoptosis in cancer cells while reducing necrosis rates significantly compared to controls .
  • Comparative Analysis :
    • When compared with known anticancer agents like doxorubicin, the new derivative showed competitive efficacy in cell cycle modulation and apoptosis induction .

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O3/c1-16-7-9-18(10-8-16)14-32-15-29-24-20(26(32)35)13-30-33(24)12-11-28-25(34)22-17(2)36-31-23(22)19-5-3-4-6-21(19)27/h3-10,13,15H,11-12,14H2,1-2H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVJMXYZZPLIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.